molecular formula C9H12N4 B11913165 8-Isopropyl-6-methyl-1H-purine CAS No. 953072-06-5

8-Isopropyl-6-methyl-1H-purine

Cat. No.: B11913165
CAS No.: 953072-06-5
M. Wt: 176.22 g/mol
InChI Key: ZDUQDRGNCVXDEE-UHFFFAOYSA-N
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Description

8-Isopropyl-6-methyl-1H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by the presence of an isopropyl group at the 8th position and a methyl group at the 6th position of the purine ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-6-methyl-1H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloro-4,5-diaminopyrimidine with isopropyl alcohol and N,N-dimethylamides under basic conditions. This one-pot synthetic pathway is controlled by the size of the amide groups and does not require metal catalysts .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow biocatalysis. This method uses enzymes such as lipase TL IM from Thermomyces lanuginosus to catalyze the reaction. The process involves optimizing parameters like solvent, reaction temperature, and substrate ratio to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 8-Isopropyl-6-methyl-1H-purine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the purine ring .

Scientific Research Applications

8-Isopropyl-6-methyl-1H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Isopropyl-6-methyl-1H-purine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes involved in DNA and RNA synthesis, thereby affecting cellular proliferation and survival. For example, it may inhibit kinases like DAPK-1, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 8-Isopropyl-6-methyl-1H-purine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and drug development.

Properties

CAS No.

953072-06-5

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

6-methyl-8-propan-2-yl-7H-purine

InChI

InChI=1S/C9H12N4/c1-5(2)8-12-7-6(3)10-4-11-9(7)13-8/h4-5H,1-3H3,(H,10,11,12,13)

InChI Key

ZDUQDRGNCVXDEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)N=C(N2)C(C)C

Origin of Product

United States

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